tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a fluorophenyl group and a hydroxymethyl group The tert-butyl ester group is attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide or a diester.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde or a similar reagent.
Esterification: The final step involves the esterification of the pyrrolidine nitrogen with tert-butyl chloroformate under basic conditions to form the desired tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The fluorophenyl group can be reduced to a cyclohexyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Cyclohexyl derivatives
Substitution: Amino or thiol-substituted phenyl derivatives
Scientific Research Applications
Tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Organic Synthesis:
Biological Studies: The compound can be used in studies investigating the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxymethyl group can participate in hydrogen bonding. The tert-butyl ester group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3R,4S)-3-(4-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-butyl (3R,4S)-3-(3-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-butyl (3R,4S)-3-(3-bromophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence the compound’s electronic properties and reactivity. Fluorine’s high electronegativity and small size allow it to modulate the compound’s behavior in biological systems and chemical reactions, making it a valuable compound in various research and industrial applications.
Biological Activity
Tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is an organic compound characterized by a pyrrolidine ring with specific substituents that influence its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting neurological disorders and enzyme inhibition.
Chemical Structure and Properties
The compound’s structure is defined by the following attributes:
- IUPAC Name : this compound
- Molecular Formula : C16H22FNO3
- CAS Number : 1420537-07-0
- InChI Key : PFQATTVCUBACQW-JSGCOSHPSA-N
The presence of the fluorophenyl group enhances hydrophobic interactions, while the hydroxymethyl group allows for potential hydrogen bonding, which is crucial for receptor binding and enzyme interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Binding : The compound may function as a ligand for specific receptors due to its structural similarity to neurotransmitter analogs. The fluorine atom contributes to increased binding affinity through hydrophobic effects.
- Enzyme Inhibition : The hydroxymethyl group can participate in crucial interactions that modulate enzyme activity, making it a candidate for investigating inhibition mechanisms in metabolic pathways.
Biological Activity Studies
Recent studies have highlighted the compound's potential in various biological applications:
-
Medicinal Chemistry Applications :
- The compound serves as a building block for synthesizing pharmaceuticals aimed at neurological disorders. Its structural features mimic neurotransmitters, which may enhance therapeutic efficacy against conditions like depression or anxiety.
- Fluorinated Compound Studies :
Case Studies and Research Findings
A review of literature reveals several case studies focusing on the biological activity of related compounds:
- Case Study 1 : A study demonstrated that similar pyrrolidine derivatives exhibited significant inhibition of glycogen synthase kinase 3 (GSK-3), an important target in treating Alzheimer’s disease. The introduction of fluorine atoms was found to enhance inhibitory potency by stabilizing the ligand-enzyme complex .
- Case Study 2 : Another investigation into pyrrolidine derivatives revealed their ability to modulate neurotransmitter systems effectively. Compounds with hydroxymethyl substitutions showed increased selectivity towards serotonin receptors, indicating that this compound could similarly influence these pathways .
Summary of Biological Activities
Activity Type | Description |
---|---|
Receptor Binding | Potential ligand for neurotransmitter receptors due to structural similarity. |
Enzyme Inhibition | May inhibit key enzymes involved in metabolic pathways like GSK-3. |
Therapeutic Potential | Possible applications in treating neurological disorders through drug development. |
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-8-12(10-19)14(9-18)11-5-4-6-13(17)7-11/h4-7,12,14,19H,8-10H2,1-3H3/t12-,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQATTVCUBACQW-JSGCOSHPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC(=CC=C2)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC(=CC=C2)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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